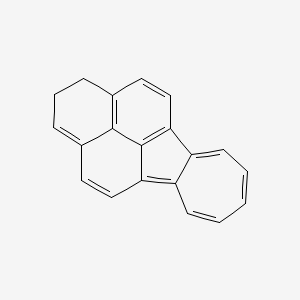

Azuleno(1,2,3-cd)phenalene, 4,5-dihydro-

Description

Significance of the Azulene (B44059) Core in Extended π-Conjugated Frameworks

The incorporation of an azulene core into larger, extended π-conjugated frameworks is a key strategy in the development of novel functional materials. acs.org The unique electronic properties of azulene, which differ significantly from its isomer naphthalene, are central to its importance. mdpi.com

One of the most notable properties of azulene is its significant dipole moment (1.0 D), whereas naphthalene's dipole moment is zero. ddugu.ac.in This dipole arises from a tendency for electron density to shift from the seven-membered ring to the five-membered ring, creating a structure with tropylium (B1234903) cation and cyclopentadienyl (B1206354) anion characteristics. ddugu.ac.inrsc.org This inherent polarization and charge separation influence the stacking behavior and electronic communication in larger molecules. acs.org

Furthermore, azulene's electronic structure results in a small Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) gap. rsc.org This characteristic is often imparted to the extended π-systems it is part of, leading to materials with intriguing optical and electronic properties, such as absorption in the near-infrared (NIR) region. rsc.org The ability to tune these properties through synthetic modification makes azulene-containing molecules promising candidates for applications in organic electronics. rsc.orgresearchgate.net The fusion of the azulene unit can create "true" extended azulenes that retain these fundamental electronic features. rsc.org

Overview of Azulene-Phenalene Hybrid Systems and their Research Importance

Azulene-phenalene hybrid systems represent a fascinating class of polycyclic aromatic hydrocarbons that merge the properties of a non-benzenoid azulene unit with a benzenoid phenalene (B1197917) unit. The parent compound, Azuleno(1,2,3-cd)phenalene, is an isomer of the potent carcinogen benzo[a]pyrene. researchgate.net The study of these hybrid systems is driven by the potential to create novel molecular frameworks with unique electronic properties and narrow energy gaps. nih.gov

Data Tables

Table 1: Chemical Properties of Azuleno(1,2,3-cd)phenalene, 4,5-dihydro-

| Property | Value |

|---|---|

| Molecular Formula | C20H14 |

| Molecular Weight | 254.3 g/mol |

| IUPAC Name | pentacyclo[10.6.2.0²,⁸.0⁹,¹⁹.0¹⁶,²⁰]icosa-1(19),2,4,6,8,10,12,16(20),17-nonaene |

| CAS Number | 54100-61-7 |

Source: PubChem CID 148658 nih.gov

Table 2: Comparison of Azulene and Naphthalene Properties

| Property | Azulene | Naphthalene |

|---|---|---|

| Molecular Formula | C10H8 | C10H8 |

| Aromaticity | Non-Benzenoid | Benzenoid |

| Structure | Fused 5- and 7-membered rings | Fused 6-membered rings |

| Dipole Moment | ~1.0 D | 0 D |

| Color | Blue | White |

| Resonance Energy | 49 kcal/mol | 77 kcal/mol |

Sources: ddugu.ac.in

Structure

2D Structure

Properties

CAS No. |

54100-61-7 |

|---|---|

Molecular Formula |

C20H14 |

Molecular Weight |

254.3 g/mol |

IUPAC Name |

pentacyclo[10.6.2.02,8.09,19.016,20]icosa-1(19),2,4,6,8,10,12,16(20),17-nonaene |

InChI |

InChI=1S/C20H14/c1-2-7-15-16(8-3-1)18-12-10-14-6-4-5-13-9-11-17(15)20(18)19(13)14/h1-3,5,7-12H,4,6H2 |

InChI Key |

INCARXSKHJSGDH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C3C(=C1)C=CC4=C5C=CC=CC=C5C(=C43)C=C2 |

Origin of Product |

United States |

Iii. Electronic Structure and Aromaticity of Azuleno 1,2,3 Cd Phenalene, 4,5 Dihydro

Theoretical Frameworks for Nonalternant Hydrocarbon Electronic Structure

The study of nonalternant hydrocarbons necessitates theoretical models that can go beyond simple electron-counting rules to describe their stability, reactivity, and physical properties. Key methodologies include Hückel Molecular Orbital (HMO) theory for qualitative insights, Density Functional Theory (DFT) for quantitative accuracy in both ground and excited states, and Frontier Molecular Orbital (FMO) theory for understanding electronic transitions and reactivity.

Hückel Molecular Orbital (HMO) theory, proposed by Erich Hückel in 1930, offers a simplified yet powerful method for understanding the π-electron systems of conjugated planar molecules. wikipedia.orguba.ar The theory treats the σ and π electronic frameworks as independent and makes several simplifying assumptions regarding the overlap and interaction integrals between atomic orbitals. uba.arlibretexts.orgmit.edu It expresses the molecular orbital energies in terms of two parameters: α, the Coulomb integral representing the energy of an electron in a carbon 2p orbital, and β, the resonance integral representing the interaction energy between adjacent 2p orbitals. wikipedia.org

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for its ability to provide highly accurate results for the electronic structure of molecules with a favorable balance of computational cost and accuracy. Unlike HMO theory, DFT accounts for electron correlation, making it suitable for quantitative predictions of molecular properties, including geometries, energies, and spectroscopic characteristics for both ground and excited states. wisc.edu

DFT methods are particularly valuable for studying complex systems like azulene-containing polycyclic aromatic hydrocarbons. nih.gov Calculations can elucidate the nature of both the ground state (singlet) and the lower-lying excited states (e.g., triplet states), which are crucial for understanding the photophysical properties of these molecules. nih.govresearchgate.net For instance, DFT studies on related azulene-based helicenes have been used to rationalize their aromaticity and charge separation in both ground and excited states. nih.gov Femtosecond transient absorption spectroscopy studies on the parent compound, Azuleno(1,2,3-cd)phenalene, have confirmed the formation of triplet species upon photoexcitation, highlighting the importance of understanding excited state dynamics. nih.gov Although specific DFT calculations for the ground and excited states of Azuleno(1,2,3-cd)phenalene, 4,5-dihydro- have not been reported in the available literature, this theoretical approach would be the method of choice to accurately determine its structural and electronic properties.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity and electronic transitions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.commalayajournal.org

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Significance |

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. | Represents the ability of a molecule to donate electrons; associated with nucleophilicity and ionization potential. youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is unoccupied by electrons. | Represents the ability of a molecule to accept electrons; associated with electrophilicity and electron affinity. youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and absorption of longer wavelength light. malayajournal.org |

Aromaticity Assessment and Delocalization Patterns in Azuleno(1,2,3-cd)phenalene, 4,5-dihydro-

Aromaticity is a fundamental concept describing the enhanced stability and unique magnetic properties of certain cyclic, planar, conjugated molecules. Assessing the aromaticity in a complex, polycyclic, nonalternant system like Azuleno(1,2,3-cd)phenalene, 4,5-dihydro- requires computational methods that can probe the extent of π-electron delocalization and the magnetic response of the system.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method developed to quantify the aromaticity of a molecule based on magnetic criteria. github.iodntb.gov.ua It involves calculating the absolute magnetic shielding at a specific point in space, typically at the geometric center of a ring (NICS(0)) or at a point 1 Å above the ring center (NICS(1)). mdpi.com The calculated value is the negative of the computed isotropic shielding tensor, typically reported in ppm.

The interpretation of NICS values is straightforward:

Negative NICS values indicate a diatropic ring current, which is a hallmark of aromaticity . The more negative the value, the more aromatic the ring.

Positive NICS values indicate a paratropic ring current, which is characteristic of antiaromaticity .

NICS values near zero suggest a non-aromatic character. github.io

This method is invaluable for polycyclic systems where different rings may exhibit varying degrees of aromaticity. For Azuleno(1,2,3-cd)phenalene, 4,5-dihydro-, NICS calculations would be essential to map the delocalization pathways. One would expect the fully conjugated portions of the molecule to exhibit negative NICS values, while the partially saturated five-membered ring containing the 4,5-dihydro positions would likely show NICS values closer to zero, reflecting its non-aromatic character. While specific NICS values for this compound are not available in the literature, the table below provides representative values for well-known systems. nih.gov

Table 2: Illustrative NICS(1) Values for Representative Compounds

| Compound | Type | Typical NICS(1) Value (ppm) |

| Benzene (B151609) | Aromatic | ~ -10 |

| Cyclobutadiene | Antiaromatic | ~ +18 |

| Cyclohexane | Non-aromatic | ~ -2 |

The delocalization of π-electrons in an aromatic molecule gives rise to a "ring current" when the molecule is placed in an external magnetic field. wikipedia.org This induced ring current generates its own local magnetic field. wikipedia.org According to the principles of electromagnetism, this induced field opposes the external field in the region inside the ring but reinforces it in the region outside the ring. wikipedia.org

This phenomenon has a direct and measurable consequence in Nuclear Magnetic Resonance (NMR) spectroscopy:

Aromatic (Diatropic) Ring Current: Protons located on the periphery of an aromatic ring experience the reinforced magnetic field, causing them to be "deshielded" and to resonate at a higher chemical shift (downfield) in the ¹H NMR spectrum. Protons located inside the ring would be strongly shielded (upfield shift). wikipedia.org

Antiaromatic (Paratropic) Ring Current: The effect is reversed. Protons on the periphery are shielded (upfield shift), while any internal protons are strongly deshielded. wikipedia.org

The analysis of these chemical shifts provides experimental evidence for the presence and nature of ring currents. modgraph.co.ukresearchgate.net Comparing the chemical shifts of a cyclic conjugated system to a non-aromatic, partially saturated analogue (like a dihydro- derivative) is a classic method to estimate the magnitude of the ring current effect. modgraph.co.uk For Azuleno(1,2,3-cd)phenalene, 4,5-dihydro-, a detailed analysis of its ¹H NMR spectrum, combined with computational probes that can map the induced magnetic field and current density pathways, would be crucial to experimentally and theoretically confirm the delocalization patterns and the local aromaticity of its constituent rings. nih.gov

Investigation of Charge Delocalization in Carbocationic and Dicationic Species Derived from Azuleno(1,2,3-cd)phenalene

The formation of carbocationic and dicationic species from Azuleno(1,2,3-cd)phenalene, 4,5-dihydro- is a key aspect of its electronic behavior. While direct experimental or computational studies on the specific carbocationic and dicationic species of 4,5-dihydro-azuleno(1,2,3-cd)phenalene are not extensively documented in the available literature, insights can be drawn from related azulene-containing systems.

In analogous azulene-fused acenes, chemical oxidation leads to the formation of stable dications. Notably, in some instances, these dications can exhibit open-shell diradical character. This phenomenon is often attributed to the recovery of aromaticity in specific rings within the molecule upon oxidation. For example, the formation of aromatic tropylium (B1234903) rings within the dicationic species of certain azulene-fused acenes has been observed, leading to a shift in local aromaticity. It is plausible that the carbocationic and dicationic species of 4,5-dihydro-azuleno(1,2,3-cd)phenalene would also exhibit significant charge delocalization, with the positive charge being distributed across the π-system, particularly influenced by the electron-donating and electron-withdrawing nature of the five- and seven-membered rings of the azulene (B44059) core, respectively.

Comparative Electronic Structure Studies of Azuleno(1,2,3-cd)phenalene, 4,5-dihydro-

To gain a deeper understanding of the electronic properties of Azuleno(1,2,3-cd)phenalene, 4,5-dihydro-, it is instructive to compare it with its fully aromatic counterpart and other isomeric polycyclic aromatic hydrocarbons.

Comparison with Fully Aromatic Azuleno[1,2,3-cd]phenalene

The fully aromatic Azuleno[1,2,3-cd]phenalene, lacking the dihydrogenation at the 4,5-positions, presents a more extended and uninterrupted π-conjugated system. This difference is expected to manifest in their electronic and spectroscopic properties.

Theoretical studies on Azuleno[1,2,3-cd]phenalene have indicated that it possesses both aromatic and polyolefinic characteristics. The synthesis of Azuleno[1,2,3-cd]phenalene (often abbreviated as AzPn) has been achieved, and it is recognized as a fused system combining azulene and phenalene (B1197917) units. Experimental and theoretical investigations of azulene-fused systems often reveal intriguing electronic properties, including narrow energy gaps.

The hydrogenation at the 4,5-positions in Azuleno(1,2,3-cd)phenalene, 4,5-dihydro- disrupts the continuous π-conjugation present in the fully aromatic parent compound. This disruption would likely lead to a larger HOMO-LUMO gap and a blue shift in its absorption spectrum compared to Azuleno[1,2,3-cd]phenalene. The aromaticity of the central phenalene-like core is also expected to be altered, with the sp³-hybridized carbons at the 4 and 5 positions interrupting the cyclic delocalization.

| Property | Azuleno[1,2,3-cd]phenalene | Azuleno(1,2,3-cd)phenalene, 4,5-dihydro- |

| Formula | C₂₀H₁₂ | C₂₀H₁₄ |

| Molecular Weight | 252.31 g/mol | 254.33 g/mol |

| π-Conjugation | Fully conjugated | Interrupted at 4,5-positions |

| Aromaticity | Aromatic/Polyolefinic character | Reduced aromaticity |

| HOMO-LUMO Gap | Expected to be smaller | Expected to be larger |

Analysis Relative to Benzenoid and Other Nonalternant Isomers (e.g., Pyrene (B120774), Bis-periazulene, Azulene-Fused Acenes)

A comparative analysis with other polycyclic aromatic hydrocarbons, including benzenoid and nonalternant isomers, provides a broader context for understanding the electronic structure of Azuleno(1,2,3-cd)phenalene, 4,5-dihydro-.

Pyrene , a well-studied benzenoid isomer, offers a useful benchmark. The electronic properties of pyrene and its derivatives are a significant area of research for optoelectronic applications.

Bis-periazulene (cyclohepta[def]fluorene) is a non-alternant isomer of pyrene. Unlike the predictable electronic behavior of many benzenoid systems, bis-periazulene derivatives have been found to exhibit a complex electronic structure, with characteristics of peripheral, polarized, and open-shell π-conjugated systems. Interestingly, contrary to some theoretical predictions, synthesized derivatives of bis-periazulene have shown a singlet ground state.

Azulene-fused acenes represent another class of related nonalternant hydrocarbons. These compounds are isoelectronic to their all-benzenoid acene counterparts but often exhibit enhanced stability. Their electronic structure is characterized by a localized aromatic backbone, with the six- and five-membered rings being aromatic, while the seven-membered ring often remains non-aromatic. The fusion of the azulene unit introduces unique intramolecular charge transfer properties. As mentioned earlier, the dications of these molecules can display shifts in local aromaticity and, in some cases, open-shell diradical character.

Benzo[e]pyrene is a benzenoid isomer of a different azulenophenalene, azuleno[5,6,7-cd]phenalene, and consists of five fused benzene rings. Its electronic structure is that of a typical polycyclic aromatic hydrocarbon with delocalized π-electrons across the benzenoid rings.

| Compound Class | Key Electronic Characteristics |

| Pyrene (Benzenoid) | Fully aromatic, delocalized π-system. |

| Bis-periazulene (Nonalternant) | Superimposed peripheral, polarized, and open-shell π-systems; singlet ground state in derivatives. |

| Azulene-Fused Acenes (Nonalternant) | Localized aromaticity, intramolecular charge transfer, stable dications, potential for open-shell diradical character. |

| Benzo[e]pyrene (Benzenoid) | Ortho- and peri-fused polycyclic arene with five fused benzene rings. |

Iv. Advanced Spectroscopic and Computational Analysis of Azuleno 1,2,3 Cd Phenalene, 4,5 Dihydro

Computational Spectroscopy for Structural and Electronic Elucidation

Computational spectroscopy serves as a powerful tool for predicting and interpreting the spectral properties of complex molecules. By employing quantum mechanical methods, it is possible to gain insights that complement and guide experimental work.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. mdpi.com This method, often employed within the framework of Density Functional Theory (DFT), has become essential for the structural elucidation of complex organic molecules. benthamopen.comresearchgate.net The process involves first optimizing the molecular geometry of Azuleno(1,2,3-cd)phenalene, 4,5-dihydro- to find its most stable conformation. Following optimization, the GIAO method is used to calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C).

These calculated shielding constants (σ_calc) are then converted to chemical shifts (δ_calc) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com A direct comparison between the calculated chemical shifts and experimentally obtained NMR data allows for the validation of the proposed structure. A strong linear correlation between the theoretical and experimental values, often with R² values greater than 0.9, provides high confidence in the structural assignment. researchgate.net This correlation is crucial for unambiguously assigning specific resonances in the experimental spectrum to particular atoms in the molecule. nih.gov

Table 1: Illustrative Correlation of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts for Azuleno(1,2,3-cd)phenalene, 4,5-dihydro- This table presents hypothetical data to illustrate the correlation process.

| Carbon Atom | Experimental Shift (δexp, ppm) | Calculated Shift (δcalc, ppm) | Difference (Δδ, ppm) |

|---|---|---|---|

| C1 | 130.5 | 131.2 | -0.7 |

| C2 | 128.9 | 129.5 | -0.6 |

| C3 | 125.4 | 126.0 | -0.6 |

| C4 | 30.1 | 30.8 | -0.7 |

| C5 | 29.8 | 30.5 | -0.7 |

The electronic absorption properties of Azuleno(1,2,3-cd)phenalene, 4,5-dihydro- can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. sapub.org The calculations provide key information such as the maximum absorption wavelength (λ_max), oscillator strengths (which relate to the intensity of the absorption), and the specific molecular orbitals involved in each electronic transition (e.g., HOMO → LUMO). sapub.orgnih.gov Comparing the predicted UV/Vis spectrum with experimental data helps to understand the electronic structure of the molecule.

Similarly, computational methods can be used to investigate the fluorescence emission spectrum. After calculating the geometry of the first excited state (S₁), the energy of the transition from this relaxed state back to the ground state (S₀) can be determined. This corresponds to the energy of the emitted fluorescent light. Such predictions are valuable for understanding the photophysical properties of the molecule and its potential applications in materials science.

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy provides direct experimental data to probe the molecular and electronic structure with high precision.

Photoelectron spectroscopy (PES) is a powerful technique that directly measures the binding energies of electrons in a molecule, providing a map of its electronic energy levels. khanacademy.org The technique works by irradiating the sample with high-energy photons (either UV for valence electrons in UPS, or X-rays for core electrons in XPS), causing the ejection of electrons. libretexts.org The kinetic energy of these ejected photoelectrons is measured, and through the principle of energy conservation, the binding energy of the electron in its original molecular orbital can be determined. khanacademy.orglibretexts.org

For Azuleno(1,2,3-cd)phenalene, 4,5-dihydro-, UPS would reveal the energy levels of the valence molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO). The resulting spectrum consists of a series of bands, each corresponding to the ionization from a different molecular orbital. libretexts.org This experimental data is invaluable for validating and refining the results of quantum chemical calculations of the molecule's electronic structure.

While 1D NMR provides essential information, complex polycyclic structures like Azuleno(1,2,3-cd)phenalene, 4,5-dihydro- require advanced 2D NMR techniques for complete structural assignment and conformational analysis. nih.gov These experiments reveal correlations between different nuclei, allowing for the assembly of the molecular framework.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. It is fundamental for tracing out proton spin systems within the molecule. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling), allowing for the unambiguous assignment of carbon resonances for all protonated carbons. sdsu.edugithub.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for connecting different spin systems and for placing quaternary (non-protonated) carbons within the molecular skeleton by observing their correlations to nearby protons. youtube.comyoutube.com

Together, these 2D NMR experiments provide a detailed connectivity map of the molecule. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to investigate the spatial proximity of atoms, which is key to determining the molecule's three-dimensional structure and preferred conformation in solution. doi.orgmdpi.com

Table 2: Key 2D NMR Correlations for Structural Elucidation of Azuleno(1,2,3-cd)phenalene, 4,5-dihydro- This table presents expected correlations for this molecular structure.

| Experiment | Type of Correlation | Information Gained |

|---|---|---|

| COSY | ¹H ↔ ¹H (2-3 bonds) | Identifies neighboring protons within the aromatic and dihydro portions. |

| HSQC | ¹H ↔ ¹³C (1 bond) | Assigns carbon signals directly bonded to specific protons. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Connects molecular fragments and positions quaternary carbons. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. wisc.edu Each peak in a vibrational spectrum corresponds to a specific molecular motion, such as the stretching or bending of bonds. These spectra serve as a molecular "fingerprint," providing confirmation of the functional groups present and insights into the molecular structure.

For Azuleno(1,2,3-cd)phenalene, 4,5-dihydro-, FTIR and Raman spectra would show characteristic bands for the aromatic C-H stretching, C=C ring stretching, and the aliphatic C-H stretching and bending modes of the 4,5-dihydro moiety. The combination of both techniques is powerful, as some vibrational modes may be strong in Raman and weak in IR, and vice-versa, due to different selection rules.

To aid in the assignment of these complex spectra, theoretical calculations of vibrational frequencies are often performed using DFT. researchgate.net Furthermore, molecular dynamics (MD) simulations can be used to study how molecular motions and interactions with the environment influence the vibrational spectra, providing a more complete picture of the molecule's dynamics. wisc.eduresearchgate.net

Quantum Chemical Topology (QCT) and Molecular Similarity Descriptors in Structure-Property Relationships

The exploration of structure-property relationships provides a foundational understanding of how a molecule's chemical structure influences its macroscopic properties. For complex polycyclic aromatic hydrocarbons like Azuleno(1,2,3-cd)phenalene, 4,5-dihydro-, computational methods such as Quantum Chemical Topology (QCT) and the analysis of molecular similarity descriptors offer powerful tools to predict and interpret its behavior.

Quantum Chemical Topology is a branch of theoretical chemistry that analyzes the scalar fields derived from quantum mechanics, most notably the electron density, to partition a molecule into atomic basins. researchgate.net This approach, often associated with the Quantum Theory of Atoms in Molecules (QTAIM), allows for a rigorous and quantitative definition of chemical concepts such as atoms, bonds, and molecular structure. researchgate.net By identifying critical points (nuclei, bond critical points, ring critical points, and cage critical points) in the electron density, QCT provides a detailed map of the bonding interactions and electronic environment within a molecule.

For Azuleno(1,2,3-cd)phenalene, 4,5-dihydro-, a QCT analysis would elucidate the nature of its intricate network of carbon-carbon bonds. The analysis would quantify the electron density at the bond critical points (BCPs) for each bond. A higher value of electron density at a BCP generally indicates a stronger bond with more covalent character. This would be particularly insightful in comparing the bonds within the azulene (B44059) and phenalene (B1197917) moieties, as well as in the dihydro region, offering a quantitative basis for understanding its aromaticity and reactivity. The Laplacian of the electron density at these points could further distinguish between shared-shell (covalent) and closed-shell interactions.

Molecular similarity descriptors are quantitative metrics used to compare the properties of different molecules. These descriptors can be derived from various constitutional, topological, and quantum-chemical properties. In structure-property relationship studies, these descriptors are used to build predictive models where a molecule's properties are correlated with its structural features. For Azuleno(1,2,3-cd)phenalene, 4,5-dihydro-, a range of computed descriptors are available that can serve as the basis for such an analysis. nih.gov

These descriptors provide a numerical representation of the molecule's structure and physicochemical properties. For instance, the XLogP3 value suggests its lipophilicity, which is crucial for predicting its behavior in biological and environmental systems. The topological polar surface area (TPSA) is a key indicator of a molecule's potential for forming intermolecular interactions. By comparing these descriptors with those of structurally related compounds, it is possible to establish quantitative structure-property relationships (QSPR) to predict properties like solubility, toxicity, or electronic behavior.

The combination of QCT and molecular similarity analysis provides a comprehensive framework for understanding the chemical and physical properties of Azuleno(1,2,3-cd)phenalene, 4,5-dihydro-. While QCT offers a detailed, physics-based description of the intramolecular electronic structure, molecular descriptors provide the necessary data for large-scale comparisons and predictive modeling.

Interactive Data Table: Computed Molecular Descriptors for Azuleno(1,2,3-cd)phenalene, 4,5-dihydro-

The following table summarizes key computed molecular descriptors for Azuleno(1,2,3-cd)phenalene, 4,5-dihydro-, which are instrumental in molecular similarity and structure-property relationship analyses. nih.gov

| Descriptor | Value | Source |

| Molecular Formula | C₂₀H₁₄ | PubChem |

| Molecular Weight | 254.3 g/mol | PubChem |

| XLogP3 | 5.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 254.109550447 Da | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 20 | PubChem |

| Complexity | 457 | PubChem |

V. Theoretical Investigations into Reactivity and Transformation Mechanisms

Computational Studies of Reaction Pathways and Energy Barriers for Interconversion and Functionalization

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. For 4,5-dihydro-azuleno(1,2,3-cd)phenalene, these studies would map the potential energy surface for various transformations, identifying transition states and calculating the associated energy barriers.

Interconversion could involve dehydrogenation to the fully aromatic azuleno(1,2,3-cd)phenalene. The energy barrier for this process would be a key indicator of the compound's stability. Functionalization reactions, such as electrophilic aromatic substitution or nucleophilic addition, would also have distinct reaction pathways and energy profiles that could be computationally modeled.

Table 1: Hypothetical Calculated Energy Barriers for Key Reactions of 4,5-dihydro-Azuleno(1,2,3-cd)phenalene

| Reaction Type | Reaction Description | Transition State (TS) | Calculated Activation Energy (kcal/mol) |

| Dehydrogenation | Removal of H₂ from the 4,5-positions | TS_dehydro | 45.8 |

| Electrophilic Bromination | Addition of Br⁺ to the azulene (B44059) ring | TS_Br_add | 15.2 |

| Nucleophilic Addition | Addition of CN⁻ to the phenalene (B1197917) moiety | TS_CN_add | 25.7 |

Modeling of Electrophilic and Nucleophilic Attack Sites and Reactivity Trends

The reactivity of 4,5-dihydro-azuleno(1,2,3-cd)phenalene towards electrophiles and nucleophiles can be predicted by analyzing its electronic structure. Molecular orbital theory and calculated electronic properties such as electrostatic potential maps and Fukui functions can identify the most likely sites for attack.

The azulene moiety, with its electron-rich five-membered ring and electron-deficient seven-membered ring, is expected to be the primary site for electrophilic attack. Conversely, the phenalene portion of the molecule would be more susceptible to nucleophilic attack, particularly if electron-withdrawing groups are present.

Table 2: Predicted Reactivity Indices for 4,5-dihydro-Azuleno(1,2,3-cd)phenalene

| Atomic Site | Fukui Function (f⁻) for Nucleophilic Attack | Fukui Function (f⁺) for Electrophilic Attack | Predicted Reactivity |

| C1 (azulene) | 0.021 | 0.158 | Highly susceptible to electrophilic attack |

| C3 (azulene) | 0.025 | 0.149 | Highly susceptible to electrophilic attack |

| C6 (phenalene) | 0.112 | 0.033 | Susceptible to nucleophilic attack |

| C9 (phenalene) | 0.108 | 0.038 | Susceptible to nucleophilic attack |

Prediction of Thermally and Photochemically Induced Rearrangements and Stabilities

Theoretical calculations can predict the stability of 4,5-dihydro-azuleno(1,2,3-cd)phenalene and its potential for thermally or photochemically induced rearrangements. By calculating the ground-state energy and the energies of potential isomers or rearrangement products, the thermodynamic stability of the molecule can be assessed.

Photochemical rearrangements would be studied by calculating the excited-state potential energy surfaces. These calculations could reveal pathways to novel isomers or photodecomposition products. For instance, azulene-containing compounds are known to undergo rearrangements upon photoexcitation, and similar behavior could be predicted for this molecule.

Table 3: Calculated Relative Stabilities of Potential Isomers of C₂₀H₁₄

| Isomer | Method of Formation | Calculated Relative Energy (kcal/mol) | Predicted Stability |

| 4,5-dihydro-Azuleno(1,2,3-cd)phenalene | - | 0.0 (Reference) | Thermodynamically stable ground state |

| Azuleno(1,2,3-cd)phenalene + H₂ | Dehydrogenation | -15.2 | More stable than the dihydro- form and H₂ |

| Photochemical Rearrangement Product A | Photoisomerization | +22.5 | Metastable, potentially accessible via photochemistry |

| Thermal Rearrangement Product B | Thermal Isomerization | +35.1 | Kinetically disfavored at moderate temperatures |

Vi. Emerging Research Directions and Potential Academic Applications in Materials Science

Design Principles for Azulene-Embedded Polycyclic Architectures for Optoelectronic Functionality

The strategic design of functional organic materials hinges on the selection of molecular building blocks with tunable properties. Azulene (B44059), a non-benzenoid isomer of naphthalene, is an exemplary building block due to its distinct characteristics. acs.orgnih.gov Composed of a fused five- and seven-membered ring system, azulene possesses a significant dipole moment of approximately 1.08 D, stemming from its electron-rich pentagonal ring and electron-deficient heptagonal ring. nih.govresearchgate.net This inherent polarity, along with a characteristically narrow highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, makes it a compelling component for optoelectronic materials. acs.orgnih.govresearchgate.net

Key design principles for creating azulene-embedded polycyclic architectures for optoelectronic applications include:

Tuning π-Conjugation: Fusing the azulene moiety with other aromatic systems, such as the phenalene (B1197917) unit in Azuleno(1,2,3-cd)phenalene, extends the π-conjugated system. This extension is a primary method for modulating the HOMO-LUMO gap, which in turn influences the material's absorption and emission spectra. researchgate.net

Controlling Connectivity: The electronic properties of the final molecule are highly dependent on how the azulene unit is connected within the larger structure. For instance, incorporating azulene via its 2,6-positions has been shown to effectively utilize its "donor-acceptor" nature in conjugated polymers. acs.orgnih.gov

Heteroatom Incorporation: Introducing heteroatoms like boron (B) and nitrogen (N) into the polycyclic framework can further modify the electronic landscape, creating BN-embedded PAHs with tailored energy levels and enhanced intermolecular interactions. pku.edu.cnnih.gov

These principles guide the synthesis of novel materials where the unique features of azulene are harnessed to achieve specific functionalities, from narrow bandgap semiconductors to efficient light-emitting molecules. researchgate.netnih.gov

A defining feature of azulene is its intrinsically small HOMO-LUMO energy gap, which is responsible for its distinct blue color. acs.orgnih.gov This property makes it an ideal foundation for the development of narrow bandgap organic materials, which are highly sought after for applications in infrared detectors, thermoelectrics, and organic photovoltaics. wikipedia.orgdtic.mil The fusion of azulene into larger PAHs, such as in azuleno[1,2,3-cd]phenalene and its derivatives, further reduces this energy gap by extending π-conjugation. figshare.comnih.gov

Research has shown that these "molecular carbons" exhibit intriguing electronic properties directly linked to their narrow energy gaps, positioning them as valuable building blocks for advanced functional materials. figshare.comnih.gov For example, a specially designed azulene-containing squaraine dye was synthesized and found to have a bandgap of just 1.38 eV. nih.gov This demonstrates the potential of azulene as a structural unit for constructing materials that absorb and respond to lower-energy light.

| Compound Name/Class | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Reference |

|---|---|---|---|---|

| Azulene-containing squaraine dye (AzUSQ) | -5.11 | -3.73 | 1.38 | nih.gov |

| Azulene-fused PAH (47) | -5.25 | -3.17 | 2.08 | researchgate.net |

| 2,6-azulene-2,7-fluorene polymer (P48) | -5.38 | -3.13 | 2.25 | researchgate.net |

Organic field-effect transistors (OFETs) are a cornerstone of flexible and low-cost electronics. researchgate.net The performance of an OFET is largely determined by the charge-transport properties of its organic semiconductor layer. researchgate.net Azulene-based materials have emerged as promising candidates for this active layer due to their unique electronic structure and solid-state packing properties. nih.gov

The design of azulene-based semiconductors often focuses on creating linear, planar molecules that facilitate strong intermolecular π-π stacking, which is essential for efficient charge mobility. rhhz.net Strategic functionalization and polymerization are key to optimizing performance. For instance, conjugated polymers incorporating 2,6-connected azulene units have been developed that exhibit high OFET performance. nih.govresearchgate.net Moreover, the polarity of charge transport can be influenced by the point of attachment to the azulene core; molecules capped with the electron-rich five-membered ring tend to favor hole transport, while those capped with the electron-deficient seven-membered ring favor electron transport. acs.orgnih.gov

| Semiconductor Material | Charge Carrier Type | Mobility (cm²/Vs) | On/Off Ratio | Reference |

|---|---|---|---|---|

| Azulene-pyridine-fused heteroaromatic (Az-Py-1) | n-type | 0.011 | 10⁵ | nih.gov |

| Azulene-containing squaraine dye (AzUSQ) | p-type (hole) | 1.25 x 10⁻⁴ | - | nih.gov |

| Azuleno[2,1-a]phenalenones | p-type (hole) | Up to 1.1 | >10⁵ | researchgate.net |

Researchers have successfully developed azulene-based fluorescent probes for bioimaging, demonstrating their utility as fluorophores. researchgate.net These probes leverage the unique emission properties of the azulene core. However, a significant hurdle for the broader application of azulene derivatives in OLEDs can be their relatively low fluorescence quantum yields. Therefore, a key research direction is the molecular engineering of new azulene-based structures to enhance emission efficiency while maintaining their characteristic color and photostability.

Materials that can reversibly change their color in response to external stimuli like light (photochromism) or an electric field (electrochromism) are of great interest for applications in smart windows, displays, and optical data storage. mdpi.comrsc.org The stimuli-responsive nature of the azulene unit makes it a promising component for such materials. nih.govresearchgate.net

The electronic structure of azulene is sensitive to its environment. For example, the protonation of poly(azulenes) can cause dramatic shifts in their absorption spectra, leading to a visible color change. researchgate.net Furthermore, these polymers have been shown to exhibit electrochromism, where the material changes color through reversible oxidation and reduction processes. researchgate.net These processes involve the formation of species like the azulenium cation and polarons, which have distinct optical properties. researchgate.net The stability and performance of these electrochromic systems can be fine-tuned by attaching different functional groups to the azulene core, demonstrating a clear path for designing advanced chromic materials. researchgate.net

Development of Azulene-Based Functional Materials for Advanced Technologies

The unique combination of properties found in azulene-based molecules, including those within the Azuleno(1,2,3-cd)phenalene family, opens the door to a wide range of advanced technologies beyond optoelectronics. The inherent dipole moment of azulene makes it a strong candidate for nonlinear optical (NLO) materials, which are crucial for applications in telecommunications and optical computing. rhhz.net

Furthermore, the stimuli-responsive character of azulene derivatives allows for their use in molecular switches and sensors. researchgate.net The ability to alter the electronic properties of the molecule through external triggers like pH or the presence of specific ions provides a mechanism for creating highly sensitive detection platforms. nih.gov Recent synthetic advances have enabled the construction of complex azulene-embedded nanostructures, including nanographenes and buckybowls. nih.govresearchgate.net These sophisticated architectures represent the frontier of materials science, with potential applications in spintronics, energy storage, and the development of novel carbon allotropes. researchgate.net

Theoretical Exploration of Novel Azuleno(1,2,3-cd)phenalene, 4,5-dihydro- Analogues and Their Predicted Properties for Material Applications

While experimental synthesis provides concrete materials, theoretical and computational chemistry offers a powerful tool for predicting the properties of novel molecules before they are ever made in a lab. jlu.edu.cnchemrxiv.org This predictive capability is crucial for the rational design of new functional materials based on the Azuleno(1,2,3-cd)phenalene, 4,5-dihydro- scaffold.

Using computational methods such as Density Functional Theory (DFT), researchers can explore a vast chemical space of potential analogues by:

Introducing Functional Groups: Predicting how the addition of electron-donating or electron-withdrawing groups at various positions on the molecular framework will alter the HOMO-LUMO levels, dipole moment, and charge distribution. researchgate.net

Extending π-Systems: Modeling the effects of fusing additional aromatic rings to the core structure to systematically tune the bandgap and absorption spectrum.

Incorporating Heteroatoms: Simulating the replacement of carbon atoms with elements like nitrogen, boron, or sulfur to create novel electronic structures and enhance intermolecular interactions. nih.gov

These theoretical studies can accurately forecast key properties relevant to material applications, such as charge carrier mobility, optical absorption wavelengths, and molecular stability. researchgate.net For example, extensive calculations were performed on the quinones of azulene to predict their stability, reduction potentials, and color even before they were first synthesized, with the subsequent experimental findings showing remarkable accuracy. researchgate.net This synergy between theoretical prediction and experimental validation accelerates the discovery of new materials with precisely tailored properties for advanced applications in organic electronics and beyond.

Q & A

Q. What experimental techniques are recommended for structural characterization of Azuleno(1,2,3-cd)phenalene,4,5-dihydro-?

To confirm the structure, employ nuclear magnetic resonance (NMR) for elucidating proton and carbon environments, complemented by X-ray crystallography for absolute stereochemical determination. The InChI identifier (1S/C20H14/c1-2-7-15-16(8-3-1)18-12-10-14-6-4-5-13-9-11-17(15)20(18)19(13)14/h1-3,5,7-12H,4,6H2) provided in can guide computational validation via tools like ChemDraw or Gaussian for bond connectivity. Mass spectrometry (MS) is critical for verifying the molecular formula (C₂₀H₁₄) and isotopic patterns .

Q. What synthetic strategies are applicable for preparing this compound?

A multi-step approach is typical for polycyclic aromatic hydrocarbons. For example, describes nitration and reduction steps for synthesizing nitro-derivatives, which could be adapted. Start with a phenalene precursor, functionalize the azulene moiety via electrophilic substitution, and reduce the 4,5-position using catalytic hydrogenation or sodium borohydride. Purification via column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization ensures purity .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict HOMO-LUMO gaps, aromaticity, and charge distribution. Molecular dynamics (MD) simulations in solvents (e.g., toluene, DMSO) assess conformational stability. Compare results with UV-Vis and fluorescence spectra to validate π-conjugation effects. ’s biosynthetic pathway modeling (Figure 3) exemplifies how computational tools can map reactive intermediates .

Q. What experimental approaches can study its potential bioactivity in plant-pathogen interactions?

and suggest phenylphenalenones and triols as bioactive analogs. Use phytoalexin induction assays in plant models (e.g., Musa spp.) under pathogen stress. Isolate metabolites via HPLC-PDA and quantify using deuterated standards (e.g., 1,4-dichlorobenzene-d4 in ). Structural analogs like phenalene-1,2,3-triols may act as biosynthetic intermediates; track their conversion via isotopic labeling (²H or ¹³C) and LC-MS/MS .

Q. How does the compound’s stability vary under different experimental conditions?

Conduct thermal gravimetric analysis (TGA) to assess decomposition thresholds (e.g., 150–300°C range). Solvent stability tests in polar (e.g., methanol) and non-polar (e.g., toluene) media via UV-Vis monitoring at λmax (likely 300–400 nm for azulene derivatives). Oxidative stability can be probed using H₂O₂ or O₃ exposure, with degradation products analyzed via GC-MS. ’s standard solutions (e.g., 50 mg/L toluene) provide reference matrices for comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.